

# Toxicological Profile and Safety Assessment of Stevioside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Stevioside D |           |
| Cat. No.:            | B1457820     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Stevioside D**, a steviol glycoside found in the leaves of Stevia rebaudiana, is gaining interest as a high-purity, natural, non-caloric sweetener. This technical guide provides a comprehensive overview of the toxicological data and safety assessment relevant to **Stevioside D**. Due to the limited availability of studies specifically on **Stevioside D**, this guide synthesizes data from closely related and extensively studied steviol glycosides, primarily stevioside and rebaudioside A, and includes available data on rebaudioside D. This approach is supported by regulatory bodies like the European Food Safety Authority (EFSA), which consider the toxicological data of major steviol glycosides to be applicable across the group due to their common metabolic fate, wherein they are hydrolyzed to steviol.[1][2] The available evidence indicates that steviol glycosides are not acutely toxic, are not carcinogenic or genotoxic, and do not pose a risk for reproductive or developmental toxicity.[1][3][4] An Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day (expressed as steviol equivalents) has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and adopted by EFSA.[1][4]

## Introduction

Steviol glycosides are a class of naturally occurring sweet compounds extracted from the leaves of Stevia rebaudiana. They are used as high-intensity sweeteners in a variety of food and beverage products. **Stevioside D** is one of these glycosides, and like others in its class, its safety for human consumption is of paramount importance for regulatory approval and



consumer acceptance. This document summarizes the key toxicological studies and safety assessments, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

## **Metabolism and Pharmacokinetics**

Upon oral ingestion, steviol glycosides like **Stevioside D** are not absorbed intact in the upper gastrointestinal tract.[2] They are metabolized by the gut microbiota in the colon, which hydrolyze the glycosidic bonds to release the aglycone, steviol.[2][5] Steviol is then absorbed into the bloodstream, metabolized in the liver primarily to steviol glucuronide, and subsequently excreted in the urine.[2] This common metabolic pathway is the basis for extrapolating toxicological data from well-studied steviol glycosides to others like **Stevioside D**.[1]



Click to download full resolution via product page

#### Metabolism of Stevioside D

# **Toxicological Studies**

The toxicological database for steviol glycosides is extensive, with the majority of studies conducted on stevioside and rebaudioside A.

## **Acute Toxicity**

Acute toxicity studies have demonstrated a very low order of acute toxicity for stevioside.



| Substance  | Species                | Sex   | Route | LD50         | Reference |
|------------|------------------------|-------|-------|--------------|-----------|
| Stevioside | Mouse, Rat,<br>Hamster | M & F | Oral  | >15 g/kg bw  | [6]       |
| Steviol    | Hamster                | М     | Oral  | 5.20 g/kg bw | [6]       |
| Steviol    | Hamster                | F     | Oral  | 6.10 g/kg bw | [6]       |
| Steviol    | Rat, Mouse             | M & F | Oral  | >15 g/kg bw  | [6]       |

# **Subchronic and Chronic Toxicity & Carcinogenicity**

Long-term studies on stevioside have not shown evidence of carcinogenicity. The No-Observed-Adverse-Effect Level (NOAEL) from a 2-year rat study was used to establish the ADI for all steviol glycosides.[1]



| Study<br>Type                    | Substance                       | Species<br>(Strain)         | Duration | NOAEL                                                                   | Key<br>Findings                                                                            | Reference |
|----------------------------------|---------------------------------|-----------------------------|----------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Subchronic                       | Stevioside                      | Rat (F344)                  | 13 weeks | Not established ; 5% in diet deemed suitable for carcinogeni city study | No dose-<br>dependent<br>toxicity<br>observed.                                             | [7]       |
| Chronic &<br>Carcinogen<br>icity | Stevioside<br>(85%<br>purity)   | Rat<br>(Wistar)             | 2 years  | 1.2% in<br>diet<br>(approx.<br>600 mg/kg<br>bw/day)                     | No<br>treatment-<br>related<br>non-<br>neoplastic<br>or<br>neoplastic<br>changes.          | [5]       |
| Carcinogen icity                 | Stevioside<br>(95.6%<br>purity) | Rat (F344)                  | 2 years  | 2.5% in<br>diet (967<br>mg/kg<br>bw/day)                                | No evidence of carcinogeni city. This study was used to derive the ADI.                    | [1]       |
| Subchronic                       | Rebaudiosi<br>de D              | Rat<br>(Sprague-<br>Dawley) | 28 days  | 2000<br>mg/kg<br>bw/day                                                 | No<br>treatment-<br>related<br>adverse<br>effects.<br>Results<br>were<br>comparabl<br>e to | [8]       |







Rebaudiosi de A.

## Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity tests has been conducted on stevioside and its metabolite, steviol. Stevioside has consistently tested negative for genotoxicity. Steviol has shown some evidence of mutagenicity in specific in vitro assays with metabolic activation, but these findings have not been observed in in vivo studies.[3][9][10]

In Vitro Studies



| Assay                                      | Test<br>Substance | Test<br>System                            | Concentra<br>tion/Dose       | Metabolic<br>Activation<br>(S9) | Result                                   | Reference  |
|--------------------------------------------|-------------------|-------------------------------------------|------------------------------|---------------------------------|------------------------------------------|------------|
| Bacterial<br>Reverse<br>Mutation<br>(Ames) | Stevioside        | S.<br>typhimuriu<br>m TA98,<br>TA100      | Up to 25<br>mg/plate         | With &<br>Without               | Negative                                 | [11]       |
| Bacterial<br>Reverse<br>Mutation<br>(Ames) | Stevioside        | S.<br>typhimuriu<br>m TA98                | 50<br>mg/plate               | Without                         | Positive<br>(direct<br>mutagenicit<br>y) | [11]       |
| Bacterial<br>Reverse<br>Mutation<br>(Ames) | Steviol           | S.<br>typhimuriu<br>m TA98,<br>TA100      | Not<br>specified             | With &<br>Without               | Negative                                 | [11]       |
| Forward<br>Mutation                        | Steviol           | S.<br>typhimuriu<br>m TM677               | Dose-<br>related<br>increase | With                            | Positive                                 | [8][9][10] |
| Chromoso<br>mal<br>Aberration              | Stevioside        | Human<br>Lymphocyt<br>es                  | Not<br>specified             | Not<br>specified                | Negative                                 | [11]       |
| Chromoso<br>mal<br>Aberration              | Steviol           | Chinese<br>Hamster<br>Lung<br>(CHL) cells | Dose-<br>related<br>increase | With                            | Positive                                 | [8][10]    |

In Vivo Studies



| Assay                | Test<br>Substance | Species<br>(Strain) | Dose                            | Result                                                    | Reference |
|----------------------|-------------------|---------------------|---------------------------------|-----------------------------------------------------------|-----------|
| Micronucleus<br>Test | Steviol           | Mouse               | Not specified                   | Negative                                                  | [10]      |
| Comet Assay          | Stevioside        | Rat (Wistar)        | 4 mg/mL in<br>drinking<br>water | Positive (DNA lesions in blood, liver, brain, and spleen) | [11]      |

## **Reproductive and Developmental Toxicity**

Studies on stevioside have not shown adverse effects on fertility, reproductive performance, or embryonic/fetal development at doses up to 2.5 g/kg bw/day in hamsters.[12] The metabolite steviol, however, has shown developmental toxicity at high doses in hamsters, with a NOAEL for maternal and fetal toxicity of 250 mg/kg bw/day.[5][13]

| Study<br>Type     | Substance  | Species | Dose<br>Levels                            | NOAEL                   | Key<br>Findings                                   | Reference |
|-------------------|------------|---------|-------------------------------------------|-------------------------|---------------------------------------------------|-----------|
| Reproducti<br>on  | Stevioside | Hamster | 0.5, 1.0,<br>2.5 g/kg<br>bw/day           | 2.5 g/kg<br>bw/day      | No adverse effects on growth or reproductio n.    | [12]      |
| Developme<br>ntal | Stevioside | Rat     | 250, 500,<br>1000<br>mg/kg<br>bw/day      | 1000<br>mg/kg<br>bw/day | No<br>teratogenic<br>effects.                     | [5]       |
| Developme<br>ntal | Steviol    | Hamster | 0.25, 0.5,<br>0.75, 1.0<br>g/kg<br>bw/day | 0.25 g/kg<br>bw/day     | Maternal and fetal toxicity at ≥ 0.5 g/kg bw/day. | [5][13]   |



## **Acceptable Daily Intake (ADI)**

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI for steviol glycosides of 4 mg/kg body weight per day, expressed as steviol equivalents.[1][4] This ADI was based on the NOAEL of 967 mg/kg bw/day of stevioside from a 2-year carcinogenicity study in rats, applying a 100-fold safety factor.[1]

## **Experimental Protocols**

Detailed experimental protocols for toxicological studies are crucial for the interpretation and replication of results. The following are representative protocols based on OECD guidelines and published literature.

Bacterial Reverse Mutation Assay (Ames Test) - Representative Protocol (based on OECD 471)





Click to download full resolution via product page

#### Ames Test Experimental Workflow

- Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Test Substance and Preparation: Stevioside D is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). At least five different concentrations are tested.



- Metabolic Activation: The assay is performed with and without a liver S9 fraction from Aroclor 1254-induced rats to assess the mutagenicity of both the parent compound and its metabolites.
- Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Data Collection: The number of revertant colonies per plate is counted.
- Evaluation Criteria: A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

# In Vivo Micronucleus Test - Representative Protocol (based on OECD 474)

- Test System: Mice (e.g., CD-1) or rats (e.g., Wistar), typically 6-8 weeks old, with equal numbers of males and females.
- Test Substance Administration: Stevioside D is administered, usually via oral gavage, at three dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) are included.
- Dosing Regimen: Typically, two administrations at a 24-hour interval.
- Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the final dose.
- Slide Preparation and Analysis: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa and May-Grünwald). At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
- Evaluation Criteria: A positive result is a dose-related and statistically significant increase in the number of micronucleated PCEs in any of the treated groups compared to the vehicle



control.

# **Signaling Pathways**

While the primary toxicological assessment of **Stevioside D** relies on standard assays, understanding its interaction with cellular signaling pathways can provide further insights into its biological activity and safety profile. Research on stevioside suggests potential modulation of pathways related to inflammation and insulin signaling.

## **Anti-inflammatory Signaling**

Stevioside has been shown to exert anti-inflammatory effects by inhibiting the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.





Click to download full resolution via product page

Anti-inflammatory Signaling Pathway

## **Insulin Signaling**

Some studies suggest that stevioside may enhance insulin sensitivity by modulating the IRS1/PI3K/AKT signaling pathway. This pathway is crucial for glucose uptake and metabolism.





Click to download full resolution via product page

Insulin Signaling Pathway



## Conclusion

Based on a comprehensive review of the available toxicological data for stevioside, rebaudioside A, and rebaudioside D, it is concluded that **Stevioside D** is not expected to pose a toxicological risk to human health when consumed at levels within the established ADI for steviol glycosides. The extensive body of evidence indicates a lack of acute toxicity, carcinogenicity, and reproductive and developmental toxicity. While some in vitro genotoxicity has been observed for the metabolite steviol under specific conditions with metabolic activation, this has not been replicated in in vivo studies, suggesting it is unlikely to be of biological relevance to humans. The established ADI of 4 mg/kg bw/day (as steviol equivalents) provides a robust margin of safety for consumers. Further research specifically on **Stevioside D** would be beneficial to confirm these conclusions and to further characterize its biological activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive International Sweeteners Association [sweeteners.org]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EFSA evaluates the safety of steviol glycosides | EFSA [efsa.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Subchronic oral toxicity study of stevioside in F344 rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and toxicity studies supporting the safety of rebaudioside D PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of genotoxic potentiality of stevioside by comet assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of stevioside on growth and reproduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental toxicity of steviol, a metabolite of stevioside, in the hamster PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of Stevioside D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1457820#toxicological-studies-and-safety-assessment-of-stevioside-d]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com